

CAS number and chemical properties of dibismuth tritin nonaoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibismuth tritin nonaoxide*

Cat. No.: *B088219*

[Get Quote](#)

Technical Guide: Dibismuth Tritin Nonaoxide (Bismuth Tin Oxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **dibismuth tritin nonaoxide**, a mixed metal oxide with potential applications in various scientific and technological fields. While the name "**dibismuth tritin nonaoxide**" is not standard, it corresponds to the chemical formula $\text{Bi}_2\text{Sn}_3\text{O}_9$, also known as bismuth tin oxide. This document collates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores a relevant biological pathway indicative of the therapeutic potential of bismuth-containing compounds.

Chemical Properties and Identification

Dibismuth tritin nonaoxide, with the chemical formula $\text{Bi}_2\text{O}_3(\text{SnO}_2)_3$, is a complex oxide of bismuth and tin. It is also referred to as bismuth stannate.

Property	Value
Chemical Formula	$\text{Bi}_2\text{Sn}_3\text{O}_9$
Linear Formula	$\text{Bi}_2\text{O}_3(\text{SnO}_2)_3$
CAS Number	12010-67-2
Molar Mass	919.09 g/mol
Appearance	Typically a powder, color can vary depending on synthesis and purity
Crystal Structure	Can exhibit various crystal structures depending on the synthetic route

Experimental Protocols

The synthesis of bismuth tin oxide can be achieved through various methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal techniques. The co-precipitation method is presented here as it offers good control over stoichiometry and particle size at relatively low temperatures.

Co-Precipitation Synthesis of Bismuth Tin Oxide ($\text{Bi}_2\text{Sn}_3\text{O}_9$)

Objective: To synthesize bismuth tin oxide nanoparticles via a co-precipitation route.

Materials:

- Bismuth (III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Tin (IV) chloride pentahydrate ($\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$)
- Ammonium hydroxide (NH_4OH) solution (25-30%)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Deionized water

- Nitric acid (HNO_3) (optional, to aid dissolution)

Equipment:

- Beakers and graduated cylinders
- Magnetic stirrer with heating plate
- pH meter or pH indicator strips
- Burette
- Centrifuge and centrifuge tubes
- Drying oven
- Muffle furnace
- Mortar and pestle

Procedure:

- Precursor Solution Preparation:
 - Prepare a 0.2 M aqueous solution of bismuth (III) nitrate pentahydrate. If dissolution is difficult, a few drops of concentrated nitric acid can be added.
 - Prepare a 0.3 M aqueous solution of tin (IV) chloride pentahydrate.
 - In a beaker, mix the bismuth nitrate and tin chloride solutions in a 2:3 molar ratio to achieve the desired Bi:Sn stoichiometry. Stir the solution vigorously for 30 minutes to ensure homogeneity.
- Precipitation:
 - While continuously stirring the mixed metal salt solution, add ammonium hydroxide solution dropwise using a burette.

- Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches approximately 8-9. A gelatinous precipitate will form.
- After reaching the desired pH, continue stirring the suspension for an additional 1-2 hours to ensure complete precipitation and aging of the precipitate.

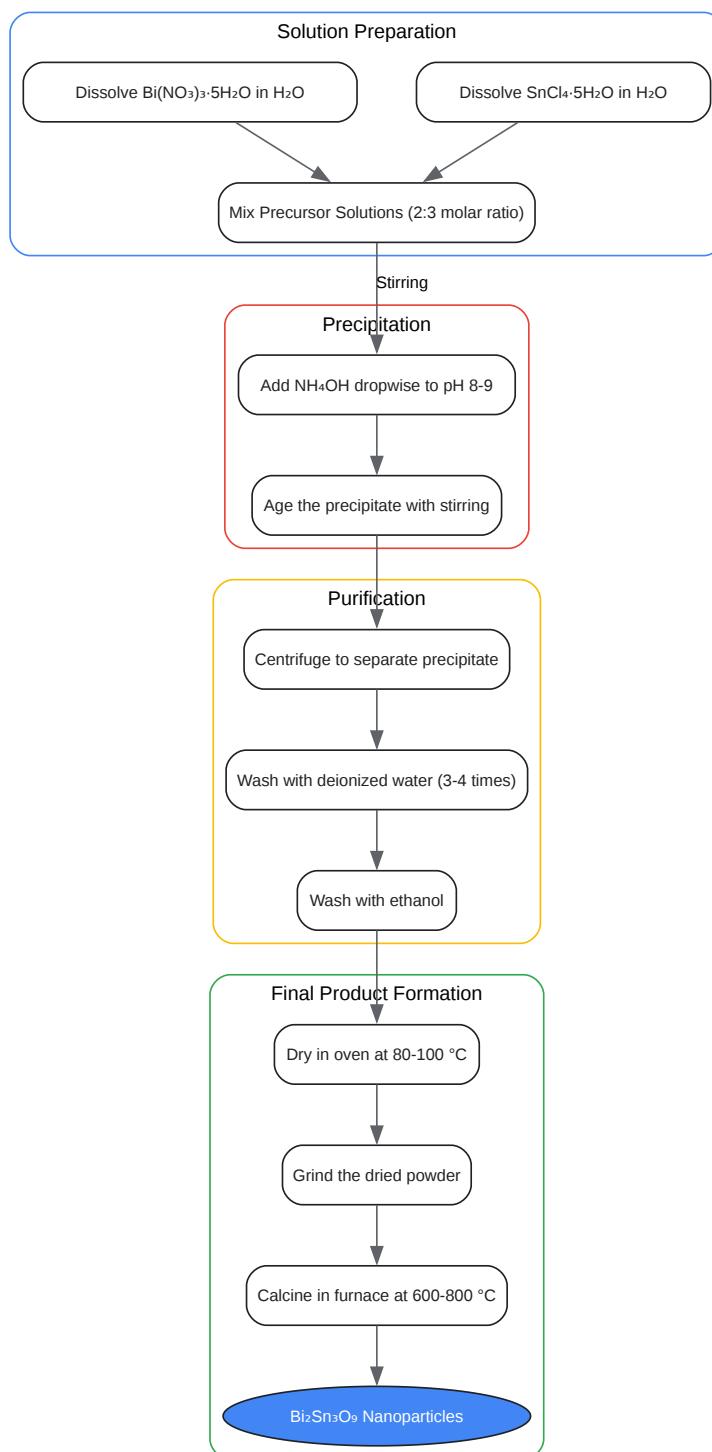
• Washing and Separation:

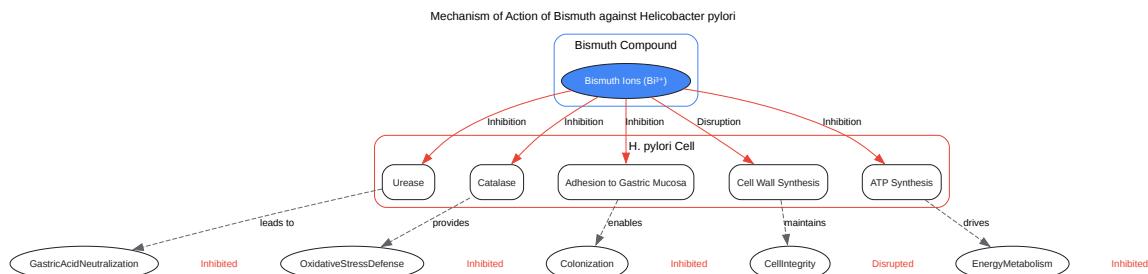
- Separate the precipitate from the solution by centrifugation at 4000-5000 rpm for 10-15 minutes.
- Discard the supernatant and re-disperse the precipitate in deionized water. Wash the precipitate by repeated centrifugation and re-dispersion cycles (at least 3-4 times) to remove residual ions.
- Finally, wash the precipitate with ethanol to reduce agglomeration during drying.

• Drying and Calcination:

- Dry the washed precipitate in an oven at 80-100 °C for 12-24 hours to remove water and ethanol.
- Grind the dried powder gently using a mortar and pestle.
- Calcine the powder in a muffle furnace at a temperature between 600 °C and 800 °C for 2-4 hours. The calcination step is crucial for the formation of the crystalline bismuth tin oxide phase.

Logical Workflow for Co-Precipitation Synthesis:

Workflow for Co-Precipitation Synthesis of $\text{Bi}_2\text{Sn}_3\text{O}_9$ 

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [CAS number and chemical properties of dibismuth tritin nonaoxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088219#cas-number-and-chemical-properties-of-dibismuth-tritin-nonaoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com